N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide
Description
This compound features a pyridine-3-sulfonamide backbone substituted with two distinct moieties:
- Furan-2-ylmethyl group: A heteroaromatic furan ring linked via a methylene bridge.
- (1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl group: A bicyclic system combining a cyclopentane ring fused with a pyrazole, further substituted with a methyl group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-21-18-8-2-7-16(18)17(20-21)13-22(12-14-5-4-10-25-14)26(23,24)15-6-3-9-19-11-15/h3-6,9-11H,2,7-8,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMYHMFIBZCKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with the appropriate cyclopenta[c]pyrazole derivative under controlled conditions. The final step involves the introduction of the pyridine-3-sulfonamide group through a sulfonation reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Research Implications
- Bioactivity Potential: The dichlorophenyl and carbamoyl groups in are associated with kinase inhibition, whereas the furan and bicyclic pyrazole in the target compound may improve metabolic stability or blood-brain barrier penetration .
- Synthetic Challenges : The tetrahydroimidazopyridine core in requires multi-step cyclization, whereas the target compound’s synthesis would demand regioselective alkylation of the sulfonamide nitrogen.
Biological Activity
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.
Synthesis and Structural Characterization
The synthesis of the compound involves multi-step chemical reactions, typically starting from furan derivatives and pyrazole intermediates. The detailed synthetic route can be summarized as follows:
- Formation of Furan Derivative : The initial step involves the preparation of furan derivatives through cyclization reactions.
- Pyrazole Formation : The pyrazole moiety is synthesized via condensation reactions involving appropriate diketones and hydrazines.
- Final Coupling Reaction : The final product is obtained by coupling the furan and pyrazole intermediates with pyridine sulfonamide under controlled conditions.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure of the synthesized compound.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds containing furan and pyrazole moieties. For instance:
- In vitro Studies : Compounds similar to this compound exhibited significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example 1 | S. aureus | 32 µg/mL |
| Example 2 | E. coli | 16 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that derivatives with similar structures can inhibit cancer cell proliferation:
- Cell Line Studies : In vitro assays using HeLa cells (cervical cancer) showed that certain furan-pyrazole derivatives have IC50 values in the low micromolar range, indicating potent anticancer activity .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It may also modulate receptors involved in cell signaling pathways related to growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of furan-containing compounds for their antimicrobial properties. The results indicated that modifications in the side chains significantly influenced their efficacy against Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Properties
Another study focused on the cytotoxicity of similar compounds against various cancer cell lines. The findings revealed that specific structural features were critical for enhancing cytotoxic effects, with some compounds demonstrating selectivity towards cancerous cells over normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
